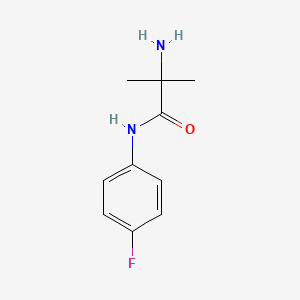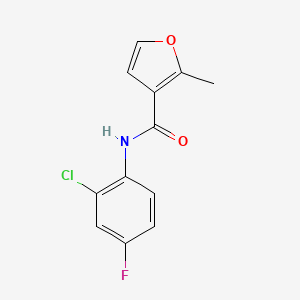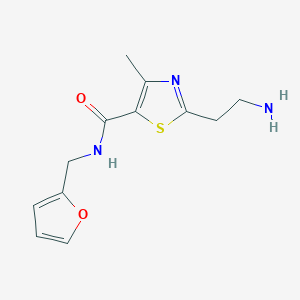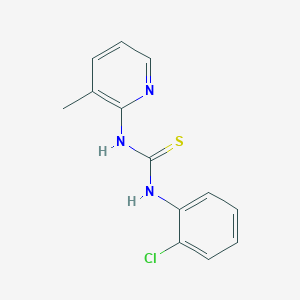
2-amino-N-(4-fluorophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(4-fluorophenyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a fluorophenyl group, and a methylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-fluorophenyl)-2-methylpropanamide can be achieved through the direct condensation of 4-fluoroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-(4-fluorophenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-amino-N-(4-fluorophenyl)-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of histone deacetylase inhibition.
Materials Science: It is explored for its use in the development of novel polymers and materials with specific electronic properties.
Industry: The compound is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-N-(4-fluorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells. The fluorophenyl group enhances the binding affinity and specificity of the compound for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-N-(4-chlorophenyl)-2-methylpropanamide
- 2-amino-N-(4-bromophenyl)-2-methylpropanamide
- 2-amino-N-(4-methylphenyl)-2-methylpropanamide
Comparison
Compared to its analogs, 2-amino-N-(4-fluorophenyl)-2-methylpropanamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s increased metabolic stability and binding affinity to biological targets. This makes it a valuable compound in drug development and other applications.
Eigenschaften
IUPAC Name |
2-amino-N-(4-fluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-10(2,12)9(14)13-8-5-3-7(11)4-6-8/h3-6H,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUSABCMPSBNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-3-methyl-2-[(2-pyridin-4-ylacetyl)amino]butanoic acid](/img/structure/B7481622.png)
![(2S)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7481634.png)
![(2R)-1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7481637.png)
![1-(1-Benzothiophen-3-yl)-3-[(5-methyl-1,2-oxazol-3-yl)methyl]urea](/img/structure/B7481645.png)
![4-methoxy-N-[(3S)-piperidin-3-yl]benzamide](/img/structure/B7481653.png)
![4-chloro-N'-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B7481668.png)
![1-(2-chlorophenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide](/img/structure/B7481676.png)




![1-Methyl-3-[3-(2-methylpyrimidin-4-yl)phenyl]urea](/img/structure/B7481725.png)

![(2R)-2-[(2-hydroxy-3-methylbenzoyl)amino]propanoic acid](/img/structure/B7481738.png)
